molecular formula C11H18N2 B6254554 [(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine CAS No. 105469-04-3

[(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine

Cat. No.: B6254554
CAS No.: 105469-04-3
M. Wt: 178.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine is an organic compound with a complex structure that includes an amino group, a phenyl group, and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursor, such as (S)-phenylalanine.

    Amidation: The amino group of the precursor is protected, and the carboxyl group is converted into an amide.

    Reduction: The amide is then reduced to form the corresponding amine.

    Dimethylation: Finally, the amine is reacted with formaldehyde and a reducing agent like sodium cyanoborohydride to introduce the dimethylamine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To handle the reactions under controlled conditions.

    Catalysts: To increase the efficiency and yield of the reactions.

    Purification steps: Such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

[(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: It can be reduced to form simpler amines or other reduced products.

    Substitution: The amino and phenyl groups can participate in substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens, alkylating agents, and acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield nitroso or nitro derivatives.

    Reduction: Can produce secondary or tertiary amines.

    Substitution: Leads to a variety of substituted amines or phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and fine chemicals.

Biology

In biological research, this compound is studied for its potential effects on biological systems. It may be used in the development of new drugs or as a tool to study biochemical pathways.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may have applications in treating certain diseases or conditions due to its unique pharmacological properties.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals, including dyes, agrochemicals, and polymers. Its unique structure makes it valuable for creating materials with specific properties.

Mechanism of Action

The mechanism by which [(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phenylethylamine: A simpler compound with a similar phenyl and amine structure.

    Amphetamine: Shares the phenyl and amine groups but has different substituents.

    Methamphetamine: Similar in structure but with a methyl group attached to the nitrogen.

Uniqueness

[(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine is unique due to its specific stereochemistry and the presence of both a phenyl group and a dimethylamine group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

105469-04-3

Molecular Formula

C11H18N2

Molecular Weight

178.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.